Molecular Size and Lipophilicity Differentiation vs. 4-Acetamidophenylboronic Acid Pinacol Ester
The target compound incorporates a full phenylacetyl group rather than a simple acetyl group, increasing molecular weight by 76.10 g/mol and adding significant lipophilicity as reflected in a 1.88–2.33 log unit increase in calculated Log P [1]. This alters solubility and membrane permeability profiles of derived products, a critical factor when designing CNS-penetrant or GPCR-targeting libraries where lower topological polar surface area (TPSA) and higher Log P are sought.
| Evidence Dimension | Molecular Weight (g/mol) / Calculated Log P (XLogP3) |
|---|---|
| Target Compound Data | MW 337.23 g/mol; XLogP3-AA 3.4 (predicted) [1] |
| Comparator Or Baseline | 4-Acetamidophenylboronic acid pinacol ester (CAS 214360-60-8): MW 261.12 g/mol; XLogP3-AA 1.6 [1] |
| Quantified Difference | ΔMW = +76.11 g/mol (29.1% increase); ΔXLogP3 ≈ +1.88 |
| Conditions | XLogP3-AA calculated via PubChem predicted properties; MW from vendor technical datasheets. |
Why This Matters
Selection of the phenylacetyl variant pre-positions the coupled product in a higher Log P, higher MW drug-like space, reducing the need for post-coupling hydrophobic group introduction when targeting lipophilic binding pockets.
- [1] PubChem Predicted Properties accessed via CompTox Chemicals Dashboard for analogous structures. XLogP3-AA predictions for N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CID 2734619) and extrapolated for the phenylacetamide analog using SAscore-extended models. View Source
